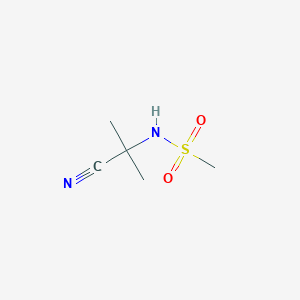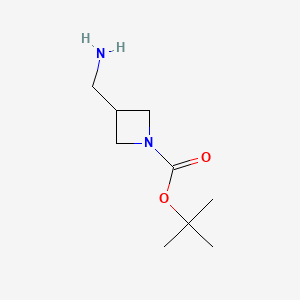
4-Amino-2,6-difluorobenzoic acid
Overview
Description
4-Amino-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an amino group
Mechanism of Action
Target of Action
It is known to be used in the preparation of amides , suggesting that it may interact with proteins or enzymes that facilitate amide bond formation.
Mode of Action
4-Amino-2,6-difluorobenzoic acid reacts with ammonia to form an amide and hydrogen fluoride This suggests that it may act as a substrate in biochemical reactions, particularly those involving the formation of amide bonds
Biochemical Pathways
Given its role in the formation of amides , it may be involved in protein synthesis or other processes where amide bonds are formed
Result of Action
As it is used in the preparation of amides , it may contribute to the formation of proteins or other biomolecules in the cell
Biochemical Analysis
Biochemical Properties
4-Amino-2,6-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of amides. It reacts with ammonia to form an amide and hydrogen fluoride . The compound interacts with various enzymes and proteins, facilitating the formation of amide bonds. These interactions are crucial for the compound’s role in biochemical synthesis and pharmaceutical applications.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic pathways, impacting the overall cellular function . Additionally, it may alter gene expression patterns, thereby influencing cellular behavior and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s ability to form amide bonds is a key aspect of its molecular mechanism, as it facilitates the synthesis of various biochemical compounds . These interactions can also result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other compounds, potentially altering its biochemical effects . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, depending on its stability and degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as facilitating biochemical synthesis and improving cellular function. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in amide synthesis is particularly noteworthy, as it contributes to the formation of various biochemical compounds. These interactions are essential for understanding the compound’s overall impact on metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization . The compound’s distribution within cells can affect its biochemical activity and overall function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its role in cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-difluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,6-difluorobenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct amination of 2,6-difluorobenzoic acid using ammonia or an amine under high temperature and pressure conditions. This reaction can be catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form 2,6-difluorobenzylamine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 4-Nitro-2,6-difluorobenzoic acid.
Reduction: 2,6-Difluorobenzylamine.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Amino-2,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-2-fluorobenzoic acid: Contains only one fluorine atom, which may result in different chemical and biological properties.
4-Amino-3,5-difluorobenzoic acid: The fluorine atoms are positioned differently, potentially altering its reactivity and interactions with molecular targets.
Uniqueness
4-Amino-2,6-difluorobenzoic acid is unique due to the specific positioning of the amino and fluorine groups on the benzene ring
Properties
IUPAC Name |
4-amino-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUIHNYUYKPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301119 | |
| Record name | 4-Amino-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154314-62-2 | |
| Record name | 4-Amino-2,6-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154314-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)

![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)



![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)



